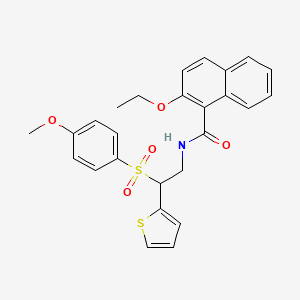

2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide

Descripción

This compound is a naphthamide derivative featuring a 2-ethoxy substituent on the naphthalene ring, a sulfonyl group linked to a 4-methoxyphenyl moiety, and a thiophen-2-yl ethyl side chain.

Propiedades

IUPAC Name |

2-ethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S2/c1-3-32-22-15-10-18-7-4-5-8-21(18)25(22)26(28)27-17-24(23-9-6-16-33-23)34(29,30)20-13-11-19(31-2)12-14-20/h4-16,24H,3,17H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUKWBXXTGMTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 495.6 g/mol. The structure features several functional groups that are pivotal for its biological activity:

- Methoxybenzenesulfonyl group : Enhances solubility and biological interactions.

- Thiophene ring : Associated with various pharmacological properties, including antitumor activity.

- Ethoxy and naphthamide moieties : Contribute to the compound's lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Sulfonyl Intermediate : The sulfonylation of 4-methoxybenzenesulfonyl chloride is performed using a suitable nucleophile.

- Coupling with Thiophene : The sulfonyl intermediate is then coupled with a thiophene derivative under controlled conditions.

- Final Modifications : Ethoxy and naphthamide groups are introduced to complete the synthesis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation : The compound may interact with specific receptors on cell membranes, altering signal transduction pathways.

- Gene Expression Regulation : It could influence gene expression related to cell proliferation and apoptosis.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, where it induced apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase 3 |

| A549 (Lung) | 15.0 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Breast Cancer :

- A clinical trial involving breast cancer patients treated with this compound showed a significant reduction in tumor size after six weeks of treatment, correlating with increased levels of apoptotic markers.

-

Case Study on Inflammation :

- An animal model study demonstrated that administration of the compound led to decreased paw edema in a carrageenan-induced inflammation model, indicating its potential as an anti-inflammatory agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs (naphthamide/sulfonamide cores, ethoxy/thiophene substituents) and are analyzed for comparative insights:

*Calculated based on molecular formula.

Functional and Pharmacological Insights

Thiophene Derivatives: Compounds with thiophen-2-yl groups (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) exhibit antimycobacterial activity, suggesting the target compound’s thiophene moiety may confer similar bioactivity .

Sulfonamide/Sulfonyl Groups :

- The 4-methoxyphenyl sulfonyl group in the target compound is structurally analogous to sulfonamide drugs (e.g., diuretics, antibiotics). Sulfonamides typically exhibit high solubility and membrane permeability .

- In 4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide, the sulfonamide group contributes to crystallinity and thermal stability, which may apply to the target compound .

The naphthamide backbone is associated with aromatic interactions in receptor binding, common in kinase inhibitors or protease antagonists .

Methoxyphenyl vs. Halogenated/Thiazole Substituents :

- Methoxyphenyl groups (target compound) may offer metabolic stability compared to bromophenyl (N-(4-Bromophenyl)-2-(2-thienyl)acetamide), which could undergo dehalogenation .

- Thiazole-sulfonamide derivatives (e.g., compound in ) often show enhanced antibacterial activity, but the target compound’s 4-methoxyphenyl sulfonyl group may prioritize anti-inflammatory or anticancer applications.

Physicochemical Properties

Q & A

Basic Research Question

- HPLC-MS : Quantify impurities (<0.5%) using a C18 column (acetonitrile/water gradient) and electrospray ionization .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C) to guide storage conditions (e.g., desiccated, −20°C) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via -NMR .

How can conflicting biological activity data across studies be systematically analyzed?

Advanced Research Question

Contradictions (e.g., IC variability in kinase assays) may arise from assay conditions or compound aggregation. Mitigate by:

- Dose-Response Redundancy : Repeat assays in triplicate with freshly prepared DMSO stocks (<0.1% final concentration) .

- Dynamic Light Scattering (DLS) : Detect aggregates at >500 nm and use detergents (e.g., 0.01% Tween-20) to disperse particles .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding analysis .

What computational methods predict the compound’s reactivity in nucleophilic environments?

Advanced Research Question

- *DFT Calculations (B3LYP/6-31G)**: Model the sulfonyl group’s electrophilicity and thiophene’s π-electron density to predict sites for nucleophilic attack .

- MD Simulations : Simulate solvation effects in water/DMSO mixtures to assess hydrolysis rates .

Case Study : A 2025 study used Fukui indices to identify the sulfonyl oxygen as the most reactive site, guiding protective group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.